molecular formula C19H23N3O3S B6045796 3-(1-azepanylsulfonyl)-N-(2-pyridinylmethyl)benzamide

3-(1-azepanylsulfonyl)-N-(2-pyridinylmethyl)benzamide

Cat. No. B6045796
M. Wt: 373.5 g/mol
InChI Key: HLKJPVRFCZCXBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-azepanylsulfonyl)-N-(2-pyridinylmethyl)benzamide, commonly known as APSB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential use in treating various diseases. APSB belongs to the class of sulfonamide compounds and has a molecular weight of 397.5 g/mol.

Mechanism of Action

The mechanism of action of APSB is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins involved in various cellular processes. For example, APSB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and chromatin remodeling. Inhibition of HDACs by APSB leads to changes in gene expression and can induce apoptosis in cancer cells. APSB has also been found to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival.
Biochemical and Physiological Effects:
APSB has been found to have several biochemical and physiological effects. In cancer cells, APSB has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the formation of blood vessels that supply nutrients to tumors. Inflammatory cells, APSB has been found to inhibit the production of inflammatory cytokines and reduce inflammation. In neurological cells, APSB has been found to have neuroprotective effects and promote the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

APSB has several advantages for lab experiments, including its ability to selectively inhibit specific enzymes and proteins. This allows researchers to study the effects of inhibiting these targets on cellular processes and disease progression. However, APSB also has limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on APSB. One area of research is the development of more efficient synthesis methods for APSB to improve its yield and purity. Another area of research is the identification of new targets for APSB and the development of more potent and selective inhibitors. Additionally, research is needed to determine the optimal dosage and administration of APSB for treating various diseases. Finally, more studies are needed to evaluate the safety and potential side effects of APSB in humans.

Synthesis Methods

The synthesis of APSB involves several steps, including the reaction of 2-pyridinemethanol with 3-nitrobenzoyl chloride in the presence of triethylamine to obtain 3-nitrobenzyl 2-pyridylmethyl ether. This intermediate is then reduced to 3-aminobenzyl 2-pyridylmethyl ether using palladium on carbon and hydrogen gas. The final step involves the reaction of 3-aminobenzyl 2-pyridylmethyl ether with azepane-1-sulfonyl chloride in the presence of triethylamine to obtain APSB.

Scientific Research Applications

APSB has shown potential in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, APSB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. APSB has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In neurological research, APSB has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c23-19(21-15-17-9-3-4-11-20-17)16-8-7-10-18(14-16)26(24,25)22-12-5-1-2-6-13-22/h3-4,7-11,14H,1-2,5-6,12-13,15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKJPVRFCZCXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azepan-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide

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